![molecular formula C21H29N3O2 B5500275 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, often employs the Prins cascade cyclization method. This process allows for the efficient coupling of aldehydes with N-substituted compounds to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the synthetic accessibility of complex spiro frameworks (Reddy et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides detailed information on the molecular geometry of spiro compounds. For instance, the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH) reveals a triclinic, P-1 space group arrangement, showcasing the intricate hydrogen bonding and the spatial arrangement of spiro compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Spiro compounds exhibit diverse reactivity patterns that are pivotal in synthetic organic chemistry. The reagent 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for example, has been utilized in the synthesis of N-protected amino acid-ASUD esters, demonstrating the utility of spiro frameworks in the preparation of complex molecules (Rao et al., 2016).
Physical Properties Analysis
The physical properties of spiro compounds are significantly influenced by their molecular structure. Crystallographic studies, such as those conducted on (3S*,4S*,5S*,6S*)-3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol, reveal detailed insights into the conformational preferences and intermolecular interactions that dictate the physical characteristics of these molecules (Brimble, Johnston, Hambley, & Turner, 1997).
Applications De Recherche Scientifique
Antihypertensive Applications
Compounds similar to 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive effects. These compounds have demonstrated significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Pharmacokinetics and Drug Release
Research on the pharmacokinetics of related spiro compounds, specifically focusing on their salt forms, has been conducted to understand their release characteristics in different media. This research aims to develop slow-release formulations of these compounds for better therapeutic efficacy (Benjamin & Lin, 1985).
Chiral Separation and Configuration
Spiro compounds have been studied for their chiral properties, which are important in pharmaceutical applications. Chiral separation and determination of configuration of such compounds are critical for their use as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers (Liang et al., 2008).
Novel Synthesis Techniques
Innovative synthesis methods for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives have been developed, showcasing the versatility and potential for customization in pharmaceutical applications (Reddy et al., 2014).
Mécanisme D'action
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-3-oxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-25-20-4-3-18(15-19(20)17-24-10-2-9-22-24)16-23-11-5-21(6-12-23)7-13-26-14-8-21/h2-4,9-10,15H,5-8,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRXAKPNKZSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3(CC2)CCOCC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.